![molecular formula C20H19ClFN3O2S B6567990 2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-fluorophenyl)methyl]acetamide CAS No. 921876-18-8](/img/structure/B6567990.png)
2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-fluorophenyl)methyl]acetamide
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Overview
Description
The compound “2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-fluorophenyl)methyl]acetamide” is a complex organic molecule. It contains several functional groups and structural features, including a 1H-imidazole ring, a sulfanyl group, a hydroxymethyl group, and a fluorophenyl group. These groups could potentially confer a variety of chemical properties and reactivities to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1H-imidazole ring, for instance, would introduce a degree of rigidity into the molecule’s structure, while the various functional groups could influence its overall shape and polarity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the sulfanyl group might be susceptible to oxidation, while the imidazole ring might participate in various types of cycloaddition reactions . Again, without specific experimental data, it’s difficult to predict the compound’s reactivity with certainty .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and functional groups .Scientific Research Applications
- This compound exhibits antifungal properties, making it a potential candidate for combating fungal infections. Researchers have explored its efficacy against various fungal strains, including Candida and Aspergillus species .
- The imidazole moiety in the structure suggests anti-inflammatory potential. Studies have investigated its impact on inflammatory pathways, such as inhibition of pro-inflammatory cytokines or modulation of NF-κB signaling .
- The combination of a chlorophenyl group and an imidazole scaffold hints at possible anticancer properties. Researchers have evaluated its cytotoxicity against cancer cell lines, exploring its potential as a novel chemotherapeutic agent .
- The compound’s structural resemblance to certain antihypertensive drugs raises interest. Investigations have focused on its effects on blood pressure regulation, vasodilation, and renin-angiotensin system modulation .
- The presence of a sulfanyl group and imidazole ring suggests neuroprotective potential. Studies have examined its impact on neuronal health, oxidative stress, and neuroinflammation .
- Researchers have explored its role in metabolic disorders such as diabetes and obesity. The compound’s interaction with metabolic pathways, glucose homeostasis, and lipid metabolism has been investigated .
Antifungal Activity
Anti-Inflammatory Effects
Cancer Research
Hypertension Treatment
Neuroprotective Properties
Metabolic Disorders
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2-[(3-chlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3O2S/c21-16-3-1-2-15(8-16)13-28-20-24-10-18(12-26)25(20)11-19(27)23-9-14-4-6-17(22)7-5-14/h1-8,10,26H,9,11-13H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRQOVFCWAXJBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-fluorophenyl)methyl]acetamide |
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